2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide
Description
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Properties
IUPAC Name |
2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-3-28-20-11-9-18(10-12-20)21-14-26-19(15-29-23(26)25-21)13-22(27)24-16(2)17-7-5-4-6-8-17/h4-12,14-16H,3,13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEXZCCDJPBOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide” is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .
Mode of Action
Thiazole derivatives, in general, are known to interact with various biological targets due to their broad spectrum of pharmacological activities. The interaction with these targets leads to changes in cellular processes, which can result in therapeutic effects.
Biological Activity
The compound 2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(1-phenylethyl)acetamide is a member of the imidazo[2,1-b][1,3]thiazole class, recognized for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The structural composition of the compound includes an imidazo[2,1-b][1,3]thiazole core with an ethoxyphenyl group and a phenylethylacetamide moiety. The unique arrangement of these functional groups contributes to its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H27N3O2S |
| Molecular Weight | 421.52 g/mol |
| CAS Number | 897461-57-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in malignant cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Cytotoxicity Studies
Recent studies evaluated the cytotoxic effects of this compound on different cancer cell lines using the MTT assay. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa | 29 | High |
| MCF-7 | 73 | Moderate |
These findings indicate that the compound shows promising cytotoxicity against cervical (HeLa) and breast (MCF-7) cancer cell lines, with a stronger effect observed in HeLa cells.
Study 1: Synthesis and Evaluation
In a study published in PMC8562411, researchers synthesized various imidazo[2,1-b][1,3]thiazole derivatives and evaluated their cytotoxic activity against MCF-7 and HeLa cell lines. The study found that derivatives similar to this compound exhibited significant cytotoxic effects due to their lipophilic characteristics which enhance tissue permeability .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of imidazo[2,1-b][1,3]thiazole derivatives. The results demonstrated that compounds with similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria, indicating their potential use as antibacterial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
